N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to investigate biological pathways and mechanisms.
Medicine
Medicinally, compounds like 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity makes them suitable for various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE
- 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE
Uniqueness
The uniqueness of 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the 4-chloro group, for example, may enhance its binding affinity to certain targets or alter its chemical stability compared to similar compounds.
Properties
Molecular Formula |
C18H15ClN4O |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O/c1-12-16(14-5-3-2-4-6-14)21-22-17(12)18(24)23-20-11-13-7-9-15(19)10-8-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
MRRVDSPTPFBASN-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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